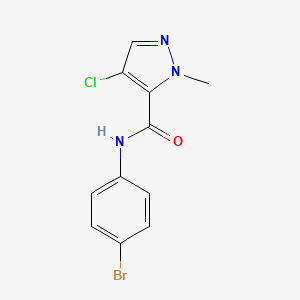![molecular formula C23H30N2O2 B5346770 3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5346770.png)
3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as JNJ-7925476 or JNJ-476. This compound has gained significant interest in the scientific community due to its potential therapeutic applications. In
Wirkmechanismus
JNJ-7925476 acts as a competitive antagonist of the KOR. It binds to the receptor and prevents the activation of downstream signaling pathways. The KOR is known to activate the G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and inhibition of neurotransmitter release. By blocking the activation of the KOR, JNJ-7925476 prevents the hyperpolarization of the neuron and allows for the release of neurotransmitters. This mechanism of action is responsible for the analgesic and anti-addictive effects of JNJ-7925476.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the expression of the stress hormone corticotropin-releasing factor (CRF) in the amygdala. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress. JNJ-7925476 has been shown to increase the release of dopamine in the nucleus accumbens, which is involved in the reward pathway. These effects are responsible for the analgesic and anti-addictive properties of JNJ-7925476.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-7925476 has several advantages for lab experiments. It is a highly selective antagonist of the KOR, which allows for the specific study of this receptor. It has also been found to have a long duration of action, which is beneficial for studying its effects over extended periods of time. However, JNJ-7925476 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in some experimental models.
Zukünftige Richtungen
There are several future directions for the study of JNJ-7925476. One area of interest is its potential use as a treatment for depression. It has been found to have antidepressant-like effects in preclinical models of depression. Another area of interest is its potential use as a treatment for drug addiction. It has been found to reduce drug-seeking behavior in animal models of addiction. Further research is needed to determine the safety and efficacy of JNJ-7925476 for these applications. Additionally, the development of more potent and selective KOR antagonists may provide new opportunities for the study of this receptor and its therapeutic potential.
Synthesemethoden
The synthesis of JNJ-7925476 involves a multistep process that starts with the reaction of 4-methylbenzylamine with 3-phenylpropanal to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3-hydroxy-1-(3-phenylpropyl)piperidin-2-one in the presence of acetic acid to form JNJ-7925476. The overall yield of this synthesis method is approximately 35%.
Wissenschaftliche Forschungsanwendungen
JNJ-7925476 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. JNJ-7925476 has been shown to have analgesic effects in preclinical models of pain. It has also been found to reduce stress-induced reinstatement of drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
3-hydroxy-3-[[(4-methylphenyl)methylamino]methyl]-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-19-10-12-21(13-11-19)17-24-18-23(27)14-6-16-25(22(23)26)15-5-9-20-7-3-2-4-8-20/h2-4,7-8,10-13,24,27H,5-6,9,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORHKTSHVISOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2(CCCN(C2=O)CCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)


![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-ethyl-1H-pyrazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5346741.png)
![5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5346743.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)
![5-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5346757.png)
![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)
![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)